REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.[Cl:13][C:14]1[CH:15]=[N:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC>O1CCOCC1.[Cu]I>[Cl:13][C:14]1[CH:15]=[N:16][N:17]([C:2]2[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]3[CH:10]=[CH:9][NH:8][C:7]=23)[CH:18]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=C2C1NC=C2)OC
|
Name
|
|
Quantity
|
0.903 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NNC1
|
Name
|
|
Quantity
|
2.435 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.626 g
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
copper(I) iodide
|
Quantity
|
0.419 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove any solids
|
Type
|
CONCENTRATION
|
Details
|
The organic solution as concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C=1N=CC(=C2C1NC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.18 mmol | |
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 72.1% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |